molecular formula C9H14O6 B12283586 Mono-ethyl (R)-3-acetoxyglutarate

Mono-ethyl (R)-3-acetoxyglutarate

Cat. No.: B12283586
M. Wt: 218.20 g/mol
InChI Key: XTDRHYRKEIVYIN-UHFFFAOYSA-N
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Description

Mono-ethyl ®-3-acetoxyglutarate is an organic compound that belongs to the class of esters It is derived from glutaric acid and features an acetoxy group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-ethyl ®-3-acetoxyglutarate can be synthesized through esterification reactions. One common method involves the reaction of ®-3-hydroxyglutaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Mono-ethyl ®-3-acetoxyglutarate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Mono-ethyl ®-3-acetoxyglutarate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Mono-ethyl ®-3-acetoxyglutarate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of polymers and as a plasticizer in materials science.

Mechanism of Action

The mechanism of action of Mono-ethyl ®-3-acetoxyglutarate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Mono-ethyl ®-3-hydroxyglutarate: Similar structure but with a hydroxyl group instead of an acetoxy group.

    Diethyl glutarate: Contains two ethyl ester groups instead of one.

    Ethyl ®-3-hydroxybutyrate: Similar ester structure but with a different carbon backbone.

Uniqueness

Mono-ethyl ®-3-acetoxyglutarate is unique due to its specific acetoxy functional group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

3-acetyloxy-5-ethoxy-5-oxopentanoic acid

InChI

InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)

InChI Key

XTDRHYRKEIVYIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)O)OC(=O)C

Origin of Product

United States

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